
1-(2-Chlorophenyl)-3-(4-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)-3-(4-methoxyphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chlorophenyl group and a methoxyphenyl group attached to a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)-3-(4-methoxyphenyl)urea can be synthesized through a reaction between 2-chloroaniline and 4-methoxyaniline with phosgene or a phosgene substitute. The reaction typically involves the following steps:
Formation of Isocyanate: 2-chloroaniline is reacted with phosgene to form 2-chlorophenyl isocyanate.
Urea Formation: The 2-chlorophenyl isocyanate is then reacted with 4-methoxyaniline to form this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of phosgene substitutes, such as triphosgene, can also be employed to enhance safety and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Chlorophenyl)-3-(4-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of 1-(2-chlorophenyl)-3-(4-hydroxyphenyl)urea.
Reduction: Formation of 1-(2-chloroaniline)-3-(4-methoxyphenyl)urea.
Substitution: Formation of various substituted ureas depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It has been explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Material Science: The compound can be used in the synthesis of polymers and other advanced materials.
Biological Research: It is used as a tool compound to study the effects of urea derivatives on biological systems.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-chlorophenyl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.
Vergleich Mit ähnlichen Verbindungen
1-(2-Chlorophenyl)-3-phenylurea: Lacks the methoxy group, which may affect its reactivity and biological activity.
1-(4-Methoxyphenyl)-3-phenylurea: Lacks the chlorine atom, which may influence its chemical properties and interactions.
1-(2-Chlorophenyl)-3-(4-hydroxyphenyl)urea: Contains a hydroxyl group instead of a methoxy group, which can alter its chemical behavior.
Uniqueness: 1-(2-Chlorophenyl)-3-(4-methoxyphenyl)urea is unique due to the presence of both a chlorophenyl group and a methoxyphenyl group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
50906-31-5 |
|---|---|
Molekularformel |
C14H13ClN2O2 |
Molekulargewicht |
276.72 g/mol |
IUPAC-Name |
1-(2-chlorophenyl)-3-(4-methoxyphenyl)urea |
InChI |
InChI=1S/C14H13ClN2O2/c1-19-11-8-6-10(7-9-11)16-14(18)17-13-5-3-2-4-12(13)15/h2-9H,1H3,(H2,16,17,18) |
InChI-Schlüssel |
VAEWAKVEKLVFAN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


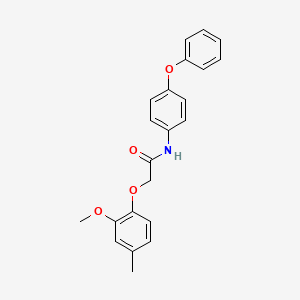
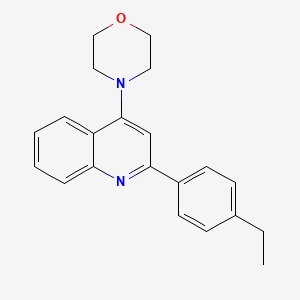
![2-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11949946.png)
![[(E)-2-(Phenylsulfanyl)ethenyl]benzene](/img/structure/B11949948.png)
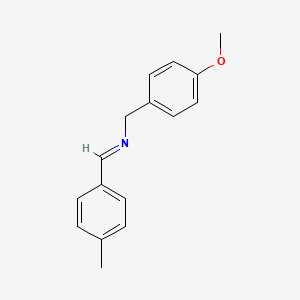
![N'~1~,N'~6~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]hexanedihydrazide](/img/structure/B11949965.png)
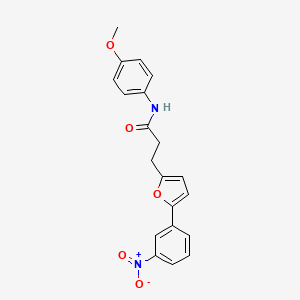

![2-hydroxy-N'-[(E)-(4-methoxyphenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B11949978.png)
![N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-methylpropanamide](/img/structure/B11949982.png)
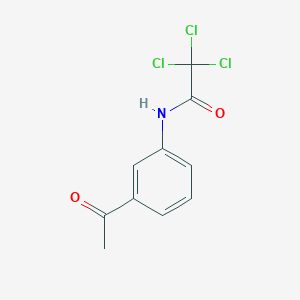
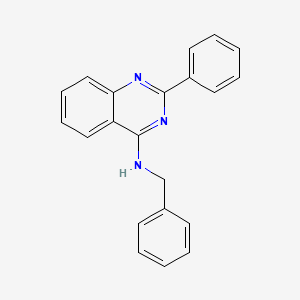
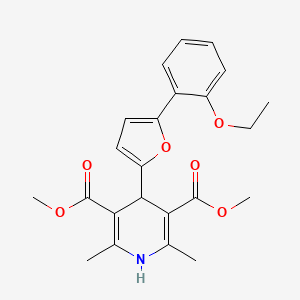
![2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B11949992.png)
